molecular formula C10H16ClN B13503595 2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride

2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13503595
M. Wt: 185.69 g/mol
InChI Key: RDWYEILWPOOMJB-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is an organic compound that belongs to the class of amines, specifically aromatic amines. This compound is often used in pharmaceutical research and chemical synthesis due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. The nitro compound can be synthesized by nitration of 2,3-dimethylphenyl ethane. The reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions .

Another method involves the reductive amination of 2,3-dimethylphenyl acetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity. The compound may also participate in the formation of Schiff bases with aldehydes and ketones, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethylphenyl)ethan-1-amine
  • 2-(2,4-Dimethylphenyl)ethan-1-amine
  • 2-(3,4-Dimethylphenyl)ethan-1-amine

Uniqueness

2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-7-11)9(8)2;/h3-5H,6-7,11H2,1-2H3;1H

InChI Key

RDWYEILWPOOMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCN)C.Cl

Origin of Product

United States

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